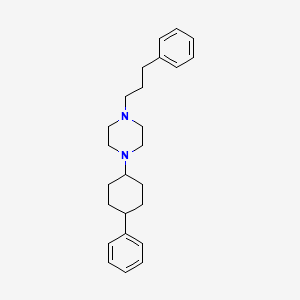![molecular formula C23H14BrN3O2 B11641080 2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenylquinazolin-4(3H)-one](/img/structure/B11641080.png)
2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenylquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)metil]-3-fenilquinazolin-4(3H)-ona es un compuesto orgánico complejo que presenta una estructura central de quinazolinona con una unidad de indol. Este compuesto es de gran interés debido a sus posibles actividades biológicas y aplicaciones en química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)metil]-3-fenilquinazolin-4(3H)-ona normalmente implica reacciones orgánicas de varios pasos. Un método común incluye la condensación de 5-bromo-2-oxoindolina-3-carbaldehído con 3-fenilquinazolin-4(3H)-ona en condiciones básicas. La reacción suele llevarse a cabo en un disolvente como etanol o metanol, con una base como carbonato de potasio para facilitar la reacción de condensación.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y la síntesis automatizada pueden mejorar la eficiencia y el rendimiento del compuesto. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener la pureza deseada.
Análisis De Reacciones Químicas
Tipos de reacciones
2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)metil]-3-fenilquinazolin-4(3H)-ona puede sufrir diversas reacciones químicas, incluidas:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El átomo de bromo en la unidad de indol puede sustituirse por otros grupos funcionales utilizando reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales productos formados
Oxidación: Formación de derivados de quinazolinona con grupos funcionales adicionales que contienen oxígeno.
Reducción: Formación de derivados de indol reducidos.
Sustitución: Formación de derivados de indol sustituidos con diversos grupos funcionales.
Aplicaciones en investigación científica
2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)metil]-3-fenilquinazolin-4(3H)-ona tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por su potencial como inhibidor enzimático o modulador de receptores.
Medicina: Se investiga por sus propiedades anticancerígenas, antimicrobianas y antiinflamatorias.
Industria: Se utiliza en el desarrollo de nuevos materiales y productos farmacéuticos.
Aplicaciones Científicas De Investigación
2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenylquinazolin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
El mecanismo de acción de 2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)metil]-3-fenilquinazolin-4(3H)-ona implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad o modulando su función. Esta interacción puede conducir a diversos efectos biológicos, como la inhibición de la proliferación celular en células cancerosas o la reducción de la inflamación.
Comparación Con Compuestos Similares
Compuestos similares
- 2-[(Z)-(5-cloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)metil]-3-fenilquinazolin-4(3H)-ona
- 2-[(Z)-(5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)metil]-3-fenilquinazolin-4(3H)-ona
Singularidad
2-[(Z)-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)metil]-3-fenilquinazolin-4(3H)-ona es único debido a la presencia del átomo de bromo, que puede influir en su reactividad y actividad biológica. El átomo de bromo puede participar en la unión de halógenos, mejorando la capacidad del compuesto para interactuar con los objetivos biológicos.
Propiedades
Fórmula molecular |
C23H14BrN3O2 |
|---|---|
Peso molecular |
444.3 g/mol |
Nombre IUPAC |
2-[(Z)-(5-bromo-2-oxo-1H-indol-3-ylidene)methyl]-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C23H14BrN3O2/c24-14-10-11-20-17(12-14)18(22(28)26-20)13-21-25-19-9-5-4-8-16(19)23(29)27(21)15-6-2-1-3-7-15/h1-13H,(H,26,28)/b18-13- |
Clave InChI |
NNCBEIGAASGNDG-AQTBWJFISA-N |
SMILES isomérico |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C\4/C5=C(C=CC(=C5)Br)NC4=O |
SMILES canónico |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=C4C5=C(C=CC(=C5)Br)NC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-cyano-4-(2,4-dichlorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B11641000.png)

![N-(4-acetylphenyl)-2-{[3-cyano-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B11641014.png)


![N-tert-butyl-5-{4-[(2,5-dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide](/img/structure/B11641022.png)
![3-ethyl-2-[(2-phenylethyl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11641023.png)
![2-[Bis(5-methylfuran-2-YL)methyl]-5-(3-nitrophenyl)furan](/img/structure/B11641028.png)
![4-{[2-(4-Propoxyphenyl)quinazolin-4-yl]oxy}benzonitrile](/img/structure/B11641029.png)
![(4E)-3-methyl-4-({[(3,4,5-trimethoxyphenyl)carbonyl]oxy}imino)cyclohexa-2,5-dien-1-one](/img/structure/B11641052.png)
ammonio}propane-1-sulfonate](/img/structure/B11641064.png)
![2-[(furan-2-ylmethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11641072.png)

![(5Z)-5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11641082.png)
